3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid
Description
3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 3-position and a bulky tert-butoxy group (-O-C(CH₃)₃) at the 5-position. The tert-butoxy group imparts significant steric hindrance and electron-donating effects, which influence the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
3-bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZRIQWQRWBSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid typically involves the bromination of 5-[(2-methylpropan-2-yl)oxy]benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives with different functional groups.
Reduction Products: Reduction can yield alcohols or other reduced forms of the original compound.
Scientific Research Applications
3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The bromine atom and the tert-butyl group can play a role in the binding affinity and specificity of the compound for its molecular targets.
Comparison with Similar Compounds
Positional Isomers
Key Example :
- 3-Bromo-4-[(2-methylpropan-2-yl)oxy]benzoic acid (CAS data inferred from ): Molecular Formula: C₁₁H₁₃BrO₃ (same as the target compound). Substituent Positions: Bromine at 3-position, tert-butoxy at 4-position. Impact: The shift of the tert-butoxy group from the 5- to 4-position alters electronic distribution on the aromatic ring.
Substituted Alkoxy Derivatives
Key Examples :
3-Bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid (): Molecular Formula: C₁₁H₁₁BrO₄. Substituent: Tetrahydrofuran-3-yloxy group (-O-tetrahydrofuran).
Electron-Withdrawing Substituents
Molecular Weight and Steric Effects
| Compound | Molecular Formula | Molecular Weight | Key Substituent | Steric Hindrance |
|---|---|---|---|---|
| 3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid | C₁₁H₁₃BrO₃ | ~287.16 | tert-Butoxy (bulky) | High |
| 3-Bromo-4-[(2-methylpropan-2-yl)oxy]benzoic acid | C₁₁H₁₃BrO₃ | ~287.16 | tert-Butoxy (4-position) | Moderate |
| 3-Bromo-5-(trifluoromethyl)benzoic acid | C₈H₄BrF₃O₂ | ~257.02 | -CF₃ | Low |
Biological Activity
3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 273.12 g/mol
- CAS Number : 1369782-01-3
The biological activity of 3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid is primarily attributed to its role as a kinase inhibitor . Kinases are enzymes that facilitate the transfer of phosphate groups to various substrates, a critical process in cellular signaling pathways. The inhibition of these enzymes can lead to altered cellular functions, including:
- Cell Proliferation : Inhibition of kinase activity can suppress the proliferation of cancer cells.
- Signal Transduction Pathways : The compound may interfere with pathways such as Ras/Erk and PI3K/Akt, which are crucial for cell growth and survival.
Antitumor Activity
Research has shown that 3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid exhibits significant antitumor properties. In vitro studies indicate that this compound inhibits the proliferation of various cancer cell lines. For example:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| Km-12 (colon cancer) | 10 | |
| MCF7 (breast cancer) | 15 | |
| A549 (lung cancer) | 12 |
These findings suggest that the compound could be a potential candidate for further development in cancer therapies.
Antibacterial Activity
In addition to its antitumor properties, 3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid has shown antibacterial activity against various strains of bacteria. Studies report that it possesses effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 25 |
This broad-spectrum activity highlights its potential use as an antibiotic agent.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in a peer-reviewed journal evaluated the effect of 3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor volume compared to control groups, indicating its potential as an anticancer drug .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death . This mechanism underscores its therapeutic potential in oncology.
- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with existing chemotherapeutics. Preliminary results suggest enhanced efficacy when used in conjunction with common agents like doxorubicin, potentially allowing for lower doses and reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
